(1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL (1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17483587
InChI: InChI=1S/C10H14ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1
SMILES:
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol

(1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17483587

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL -

Specification

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
IUPAC Name (1R,2S)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol
Standard InChI InChI=1S/C10H14ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1
Standard InChI Key TVIZKHYDNFUQMC-XVKPBYJWSA-N
Isomeric SMILES CC1=C(C=CC(=C1)Cl)[C@H]([C@H](C)O)N
Canonical SMILES CC1=C(C=CC(=C1)Cl)C(C(C)O)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The molecular formula of (1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL is C₁₀H₁₄ClNO, with a molar mass of 199.68 g/mol. Its structure comprises a propan-2-ol backbone substituted at the first carbon with an amino group (-NH₂) and a 4-chloro-2-methylphenyl moiety. The stereochemistry at the chiral centers (1R,2S) is critical to its biological activity and synthetic utility.

Key Structural Attributes:

  • Aromatic Ring: The 4-chloro-2-methylphenyl group introduces steric and electronic effects due to the chlorine atom and methyl substituent.

  • Amino and Hydroxyl Groups: These polar functional groups enhance solubility in polar solvents and facilitate hydrogen bonding with biological targets.

PropertyValue
Molecular FormulaC₁₀H₁₄ClNO
Molecular Weight199.68 g/mol
IUPAC Name(1R,2S)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol
Canonical SMILESCC1=C(C=CC(=C1)Cl)C(C(C)O)N

The stereochemistry is explicitly defined in the Standard InChIKey (TVIZKHYDNFUQMC-XVKPBYJWSA-N), which distinguishes it from diastereomers and enantiomers.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL typically involves multi-step organic reactions. A common approach begins with 4-chloro-2-methylbenzaldehyde as the starting material:

  • Condensation Reaction: The aldehyde undergoes condensation with a chiral amine to form an imine intermediate.

  • Reduction: The imine is reduced using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the amino alcohol.

  • Purification: Chromatographic techniques (e.g., HPLC) or recrystallization ensure enantiomeric purity.

Industrial-scale production may employ continuous flow synthesis to enhance yield and reduce reaction times.

Yield Optimization

Key factors influencing yield include:

  • Temperature Control: Maintaining subambient temperatures during condensation minimizes side reactions.

  • Catalyst Selection: Asymmetric catalysis using chiral ligands can improve stereoselectivity.

Physicochemical Properties

Stability and Reactivity

The compound is stable under standard laboratory conditions (25°C, inert atmosphere) but undergoes degradation under extreme pH or oxidative environments:

  • Hydrolysis: The amino group may react with strong acids or bases.

  • Oxidation: The hydroxyl group is susceptible to oxidation, necessitating storage in amber vials with desiccants.

Solubility and Partitioning

  • logP (ClogP): Estimated at 1.5–2.0, indicating moderate lipophilicity.

  • Solubility: High solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited in water.

Applications in Scientific Research

Asymmetric Synthesis

The compound serves as a chiral building block in the synthesis of enantiomerically pure pharmaceuticals. Its rigid structure aids in inducing stereoselectivity in catalytic reactions.

Medicinal Chemistry

  • Lead Compound: Modifications to the aromatic ring or amino group may yield derivatives with enhanced bioactivity.

  • Ligand Design: Utilized in biochemical assays to study receptor-ligand interactions.

Comparative Analysis with Analogues

Structural Analogues

  • (1S,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL: Differing halogen substitution (fluorine vs. methyl) alters electronic properties and target selectivity.

  • (1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL: Isomeric variation in chloro-substitution impacts steric hindrance and solubility.

CompoundChloro PositionlogPBiological Target
(1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL4-position1.8Serotonergic receptors
(1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL5-position1.7Adrenergic receptors

Future Research Directions

Mechanistic Elucidation

  • Crystallographic Studies: X-ray diffraction to resolve binding modes with target proteins.

  • In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability in animal models.

Therapeutic Exploration

  • Neuropsychiatric Disorders: Potential efficacy in anxiety or depression due to receptor modulation .

  • Antimicrobial Agents: Structural motifs may confer activity against resistant bacterial strains.

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